Kallikrein Substrate Specificity: Ac-Arg-OMe vs. Bz-Arg-OMe vs. Tos-Arg-OMe Across Tissue Sources
In a systematic screen of 10 arginine and lysine ester derivatives against glandular kallikreins from eight tissue sources, Nα-acetyl-L-arginine methyl ester (Ac-Arg-OMe) was classified among the most effective substrates specifically for pancreatic and intestinal kallikreins, alongside Nα-benzoyl-L-arginine methyl and ethyl esters (Bz-Arg-Me, Bz-Arg-Et). Crucially, the substrate preference was enzyme-source-dependent: human salivary kallikrein and guinea-pig coagulating gland kallikrein showed highest activity toward Nα-tosyl-L-arginine methyl ester (Tos-Arg-Me), not Ac-Arg-OMe. Ac-Arg-OMe also demonstrated strong substrate activity for boar acrosin [1]. This differential tissue-selectivity profile means that procurement of Ac-Arg-OMe·HCl is mandatory for experiments targeting pancreatic or intestinal kallikrein isoforms, whereas Bz-Arg-OMe or Tos-Arg-OMe would underperform or yield false negatives in these specific contexts.
| Evidence Dimension | Substrate effectiveness classification (qualitative ranking) for pancreatic/intestinal kallikreins vs. salivary/coagulating gland kallikreins |
|---|---|
| Target Compound Data | Ac-Arg-OMe: classified as 'most effective' for pancreatic and intestinal kallikreins; also a good substrate for boar acrosin |
| Comparator Or Baseline | Bz-Arg-Me/Bz-Arg-Et: 'most effective' for pancreatic/intestinal kallikreins; Tos-Arg-Me: effective for human salivary and guinea-pig coagulating gland kallikreins, not pancreatic |
| Quantified Difference | Qualitatively distinct enzyme-source-dependent substrate preference; Ac-Arg-OMe and Tos-Arg-OMe are not interchangeable across kallikrein tissue sources |
| Conditions | Multiple tissue-derived glandular kallikreins (cat submaxillary, guinea-pig coagulating gland, human salivary/urinary/plasma, dog urinary/kidney/pancreas, hog pancreas, rat pancreas/intestinal/plasma), bovine trypsin, plasmin, boar acrosin; pH and temperature not explicitly standardized across all sources in the 1982 study |
Why This Matters
Procurement decisions for kallikrein substrate kits must match the Nα-capping group to the target tissue isoform; substituting Tos-Arg-OMe for Ac-Arg-OMe in pancreatic kallikrein assays will compromise activity detection.
- [1] Action of Various Kallikreins and Related Enzymes on Synthetic Arginine and Lysine Derivatives as Substrates. Chem. Pharm. Bull. 1982, 30 (5), 1771–1775. View Source
